3-benzamido-N,N-dibutylbenzamide
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Overview
Description
3-benzamido-N,N-dibutylbenzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N,N-dibutylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and using eco-friendly processes.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and dibutylamine at elevated temperatures can yield this compound. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N,N-dibutylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-benzamido-N,N-dibutylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzamido-N,N-dibutylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can act as inhibitors of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar in structure but with dimethyl groups instead of dibutyl groups.
N,N-Dibutylbenzamide: Lacks the benzamido group present in 3-benzamido-N,N-dibutylbenzamide.
2-Bromo-N,N-dibutylbenzamide: Contains a bromine atom on the benzene ring.
Uniqueness
This compound is unique due to the presence of both benzamido and dibutyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-benzamido-N,N-dibutylbenzamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-15-24(16-6-4-2)22(26)19-13-10-14-20(17-19)23-21(25)18-11-8-7-9-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,23,25) |
InChI Key |
HHBHCOYNBSNADP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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